molecular formula C21H32O3 B1624945 (5alpha)-17-Hydroxypregnane-3,20-dione CAS No. 570-59-2

(5alpha)-17-Hydroxypregnane-3,20-dione

Cat. No. B1624945
CAS RN: 570-59-2
M. Wt: 332.5 g/mol
InChI Key: UUOHXXXJRQGPLC-JJFNZWTKSA-N
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Description

(5alpha)-17-Hydroxypregnane-3,20-dione, also known as 17-OHP, is a steroid hormone produced by the adrenal glands and is an important precursor in the synthesis of other steroid hormones. It is an important intermediate in the biosynthesis of cortisol and testosterone, and plays a key role in maintaining homeostasis in the body. 17-OHP is also involved in the regulation of electrolyte balance, blood pressure, and the metabolism of carbohydrates, proteins, and lipids. This hormone is involved in a variety of physiological processes, including the regulation of the immune system, and is a key indicator for the diagnosis of certain endocrine disorders.

Scientific Research Applications

Endocrine System Disorders

Studies have identified the role of pregnane derivatives in conditions related to the endocrine system, such as congenital adrenal hyperplasia and disorders involving steroidogenesis. For example, Shackleton and Małunowicz (2003) discuss a novel steroid disorder associated with genital ambiguity, named apparent pregnene hydroxylation deficiency (APHD), which features overproduction of pregnenolone and progesterone leading to altered steroid biosynthesis (Shackleton & Małunowicz, 2003).

Neurological and Psychiatric Conditions

Research indicates the potential therapeutic benefits of allopregnanolone, a metabolite of pregnenolone, for treating stress-related diseases, including PTSD, depression, and alcohol use disorders. Boero, Porcu, and Morrow (2019) highlight allopregnanolone's pleiotropic actions, which may underlie its ability to promote recovery across various illnesses by modulating GABAA receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling (Boero, Porcu, & Morrow, 2019).

Cardiovascular Health

Research into serotonin (5-HT) and its derivatives like 5-Hydroxytryptamine3-receptor antagonists (5-HT3-RA) has explored their implications for cardiovascular health. Studies by Brygger and Herrstedt (2014) review the cardiac side effects of 5-HT3-RAs, which are important in the context of chemotherapy-induced nausea and vomiting but may have implications for blood pressure regulation and cardiovascular disease (Brygger & Herrstedt, 2014).

Mood, Mental State, and Memory

The interaction between sex steroids and serotonin mechanisms, particularly in the context of mood disorders, schizophrenia, and Alzheimer's disease, is a significant area of study. Fink et al. (1999) discuss how sex steroids, including testosterone and its metabolites, influence serotonin receptors and transporters in the brain, potentially mediating effects on mood and mental state (Fink et al., 1999).

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOHXXXJRQGPLC-JJFNZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474538
Record name 5alpha-Pregnan-17alpha-ol-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5alpha)-17-Hydroxypregnane-3,20-dione

CAS RN

570-59-2
Record name 5alpha-Pregnan-17alpha-ol-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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